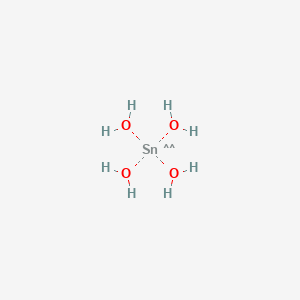

Tin hydroxide (Sn(OH)4), (T-4)-

Description

Foundational Concepts and Contemporary Research Landscape of Sn(OH)4

Tin(IV) hydroxide (B78521) is an inorganic compound that is insoluble in water. material-properties.org It is known to be unstable and readily decomposes, which presents challenges for its study and direct application. material-properties.org The primary utility of Tin(IV) hydroxide is as a precursor in the synthesis of Tin(IV) oxide (SnO2), a stable material with wide-ranging applications in ceramics, catalysis, and semiconductor technology. material-properties.org

Contemporary research often focuses on the synthesis of nanostructured materials where Tin(IV) hydroxide serves as an intermediate. For instance, it has been used to produce tin sulfide (B99878) (SnS) nanoplates and nanocubes. Additionally, its potential use in antimicrobial coatings is being explored.

A significant area of current research involves the synthesis of porous Tin(IV) oxide spheres. These are created through a solvothermal process where Tin(IV) hydroxide is a key intermediate. The resulting porous spheres have a high specific surface area and show promise as gas adsorbents and catalyst supports. nih.gov

Historical Trajectories of Scholarly Inquiry into Tin(IV) Hydroxide Species

Historically, Tin(IV) hydroxide was often referred to as stannic acid. Early research focused on its basic chemical properties and reactions. A notable early method of synthesis involved the reaction of tin(IV) chloride with sodium hydroxide, leading to the precipitation of Tin(IV) hydroxide. material-properties.org

The instability of Sn(OH)4 has been a long-standing challenge for researchers. It readily dehydrates to form the more stable tin(IV) oxide. material-properties.org This property has been known and studied for a considerable time, shaping the direction of research towards its use as an intermediate rather than a final product.

In the past, the term "meta-stannic acid" was also used in scientific literature, reflecting the evolving understanding of tin's chemistry. rsc.org Over time, as analytical techniques improved, the characterization of tin hydroxide species became more precise, leading to the current understanding of compounds like Sn(OH)4 and the related tin(II) hydroxide, Sn(OH)2. wikipedia.orgwikipedia.org

Methodological Advancements Driving Current Sn(OH)4 Research

Modern research on Tin(IV) hydroxide is heavily reliant on advanced analytical techniques for characterization. These methods are crucial for understanding the properties and behavior of this unstable compound.

Synthesis and Characterization Methods:

| Method | Description |

| Hydrolysis | A common synthesis method involves the hydrolysis of tin(IV) chloride (SnCl4) under controlled pH conditions. |

| Complexation-Assisted Synthesis | This two-step process uses a chelating agent like oxalic acid to achieve higher purity of the final product. |

| Solvothermal Synthesis | Used to produce porous SnO2 spheres where Sn(OH)4 is an intermediate. This method allows for control over the final product's morphology. nih.gov |

| X-ray Diffraction (XRD) | Confirms the crystal structure of the synthesized material. For example, XRD has been used to show that Sn(OH)4 can form a hexagonal lattice. researchgate.net |

| Electron Microscopy (SEM/TEM) | Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to analyze the morphology and particle size of the synthesized materials, such as nanoparticles and porous spheres. researchgate.netacs.org |

| Spectroscopy (FTIR, Raman) | Fourier-transform infrared (FTIR) and Raman spectroscopy are used to investigate the chemical bonding and transformations of tin hydroxides into oxides. researchgate.netresearchgate.net |

| Thermal Analysis (TGA) | Thermogravimetric analysis (TGA) reveals the thermal stability and decomposition behavior of Sn(OH)4, showing that dehydration begins around 120°C. |

These advanced methods have enabled a more detailed investigation into the synthesis and properties of Tin(IV) hydroxide and its derivatives. For example, solvothermal synthesis has been optimized by studying the effects of different solvents and reaction conditions to produce highly ordered spherical SnO2 particles with high specific surface areas. nih.gov The use of various characterization techniques provides a comprehensive understanding of the material's structure and properties at the nanoscale. acs.org

Structure

2D Structure

Properties

CAS No. |

12054-72-7 |

|---|---|

Molecular Formula |

Sn(OH)4 H8O4Sn |

Molecular Weight |

190.77 g/mol |

InChI |

InChI=1S/4H2O.Sn/h4*1H2; |

InChI Key |

ALHBQZRUBQFZQV-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[Sn] |

Canonical SMILES |

O.O.O.O.[Sn] |

Other CAS No. |

12054-72-7 |

physical_description |

Liquid |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of Sn Oh 4 T 4 and Its Derivatives

Vibrational Spectroscopy for Molecular Structure Determination

FTIR spectroscopy is instrumental in identifying the functional groups within tin hydroxide (B78521) compounds. The spectra are typically characterized by distinct absorption bands corresponding to hydroxyl groups (O-H) and tin-oxygen (Sn-O) bonds.

O-H Stretching: A prominent, strong, and broad absorption band is consistently observed in the region of 3000-3500 cm⁻¹. researchgate.net This band is primarily attributed to the stretching vibrations, ν(OH), of both surface hydroxyl groups (Sn-OH) and physically adsorbed water molecules. nih.gov The breadth of this peak indicates extensive hydrogen bonding within the material's structure.

Sn-O-H Bending: Vibrations related to the bending of Sn-O-H groups can also be identified. A peak around 1114 cm⁻¹ has been attributed to the vibration of the hydroxyl tin (Sn-OH) bond. airccse.com

Sn-O Stretching: The far-infrared region of the spectrum contains the characteristic vibrations of the tin-oxygen framework. Multiple absorptions are typically found between 500 and 700 cm⁻¹. These bands are assigned to various Sn-O stretching modes, including those from O-Sn-O bridges and Sn-O-Sn linkages. researchgate.netairccse.com For instance, absorption bands have been reported at approximately 678 cm⁻¹, 606 cm⁻¹, and 575 cm⁻¹. researchgate.netairccse.com The presence of a band around 573 cm⁻¹ is considered a key indicator of Sn-O bond formation. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Tin Hydroxide and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | References |

|---|---|---|

| O-H Stretching (H-bonded) | 3000 - 3500 | researchgate.netnih.gov |

| Sn-O-H Bending | ~1114 | airccse.com |

| Sn-O Stretching | 500 - 700 | researchgate.netnih.govairccse.com |

While FTIR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations in non-polar, symmetric bonds and is particularly useful for studying the local structure of amorphous or poorly crystalline materials. nih.gov

For amorphous tin(IV) hydroxide and related nano-sized tin oxides, the Raman spectra differ significantly from that of crystalline, bulk tin(IV) oxide (cassiterite), which shows sharp, well-defined peaks at 476 (Eg), 635 (A1g), and 776 cm⁻¹ (B2g). nih.gov Instead, amorphous samples are characterized by a single, intense, and very broad band.

Research has shown that this broad peak typically appears in the 570-585 cm⁻¹ range. nih.govresearchgate.netresearchgate.net This feature is considered characteristic of an amorphous phase with small particle sizes and a high degree of surface defects and disorder. nih.govresearchgate.net The broadening arises from the relaxation of selection rules due to the lack of long-range order, meaning that a wider range of phonon modes contribute to the spectrum, not just those at the Brillouin zone center. nih.gov Some studies have specifically attributed a broad Raman band at 571 cm⁻¹ to amorphous Sn⁴⁺ hydrous oxide. nih.gov The technique has also been used to identify the segregation of amorphous SnO₂ on the surface of other materials, noted by the appearance of a shoulder peak near 498 cm⁻¹. uantwerpen.be

Table 2: Key Raman Features for Amorphous Tin(IV) Hydroxide/Oxide

| Sample Type | Characteristic Peak(s) (cm⁻¹) | Description | References |

|---|---|---|---|

| Amorphous Sn(OH)₄ / SnO₂·nH₂O | 570 - 585 | Intense, broad band | nih.govresearchgate.netresearchgate.net |

| Bulk Crystalline SnO₂ | 476, 635, 776 | Sharp, distinct peaks | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies for Structural Insights

NMR spectroscopy is a premier technique for obtaining detailed information about the local atomic environment and connectivity in both solid and solution states. For tin-containing compounds, ¹¹⁹Sn NMR is particularly powerful, complemented by ¹H NMR for studying protons in hydroxide groups or organic ligands.

Solid-state NMR (ssNMR) is indispensable for characterizing insoluble or amorphous materials like tin hydroxide. Tin is unique in having three spin-½ isotopes suitable for NMR (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most frequently studied due to its higher sensitivity and natural abundance. northwestern.eduhuji.ac.il

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and chemical environment of the tin atom, spanning a vast range of over 5000 ppm. northwestern.edu This sensitivity allows for the differentiation of tin in various states (e.g., metallic, Sn(II), Sn(IV)) and coordination geometries. Six-coordinate Sn(IV) centers, such as that found in SnO₂, typically resonate in a characteristic region. For example, solid-state ¹¹⁹Sn Magic Angle Spinning (MAS) NMR spectra of six-coordinate Sn(IV) complexes show resonances similar to that of the SnO₂ reference at -603 ppm. rsc.org Analysis of the spinning sidebands in MAS spectra can provide information on the chemical shift anisotropy, which reflects the symmetry of the local electronic environment around the tin nucleus. nih.gov

Derivatives of tin(IV) hydroxide, such as Sn(IV)-porphyrin complexes, provide excellent models for studying coordination chemistry in solution via ¹H NMR. In these complexes, the tin atom is typically situated at the center of the porphyrin macrocycle with two axial ligands, such as hydroxide groups in dihydroxo(tetraphenylporphyrinato)tin(IV), or [Sn(TPP)(OH)₂].

The ¹H NMR spectra of these complexes are dominated by the powerful magnetic anisotropy generated by the aromatic 18 π-electron ring current of the porphyrin. acs.orgulisboa.pt This effect causes protons located on the periphery of the ring (meso- and pyrrole (B145914) protons) to be strongly deshielded, appearing far downfield (8-10 ppm). Conversely, protons located in the shielding cone directly above or below the porphyrin plane experience a significant upfield shift. acs.orgnih.gov

This phenomenon is strikingly demonstrated in the spectrum of [Sn(TPP)(OH)₂], where the protons of the two axial hydroxide ligands are heavily shielded and resonate at an exceptionally high field of approximately -2.15 ppm. acs.org Furthermore, the spectra often exhibit satellite peaks flanking the main proton signals. These satellites arise from spin-spin coupling between the protons and the magnetically active ¹¹⁷Sn and ¹¹⁹Sn isotopes, providing direct evidence of the Sn-O-H bond. acs.org

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in Sn(IV)-Porphyrin Complexes

| Complex | Phenyl Protons | Pyrrole Protons | Axial Ligand Protons | Reference |

|---|---|---|---|---|

| H₂[TPP] | ~8.2 (ortho), ~7.7 (meta, para) | ~8.8 | -2.9 (inner N-H) | ulisboa.pt |

| [Sn(TPP)(OH)₂] | ~8.3 (ortho), ~7.8 (meta, para) | ~9.1 | -2.15 (Sn-OH ) | acs.org |

| [Sn(TPP)(OCHO)₂] | ~8.3 (ortho), ~7.8 (meta, para) | ~9.1 | ~2.7 (O-C(O)H ) | acs.org |

X-ray Diffraction (XRD) and Crystallographic Investigations

While many preparations of tin(IV) hydroxide result in amorphous powders that are "X-ray silent," crystalline forms have been isolated and characterized, revealing a propensity for tin(IV) to form complex oxo-hydroxo clusters rather than simple monomeric Sn(OH)₄ lattices.

The most definitively characterized crystalline phase is tin(II,IV) oxide hydroxide, which has the molecular formula Sn₆O₄(OH)₄. mdpi.comresearchgate.netiucr.org This compound has been successfully analyzed using single-crystal X-ray diffraction. The structure consists of discrete, neutral Sn₆O₄(OH)₄ cluster molecules. mdpi.comiucr.org Within each cluster, six tin atoms form an octahedral arrangement. The faces of this octahedron are capped by four μ₃-oxo (O²⁻) ligands and four μ₃-hydroxo (OH⁻) ligands. mdpi.comwikipedia.org Each tin atom is coordinated in a distorted tetragonal pyramidal geometry to two oxide oxygens and two hydroxide oxygens. iucr.org

High-resolution X-ray diffraction data has established that Sn₆O₄(OH)₄ crystallizes in the tetragonal system. Refinements have been performed in both the P4/mnc and P42₁c space groups, with the latter often being favored. mdpi.comiucr.org

Table 4: Crystallographic Data for Sn₆O₄(OH)₄

| Parameter | Value | References |

|---|---|---|

| Crystal System | Tetragonal | mdpi.comiucr.org |

| Space Group | P42₁c (or P4/mnc) | mdpi.comiucr.org |

| a (Å) | ~7.93 | mdpi.comiucr.org |

| c (Å) | ~9.10 | mdpi.comiucr.org |

| Z (formula units/cell) | 2 | mdpi.com |

Confirmation of Crystallinity and Phase Purity of Sn(OH)₄ and Related Forms

X-ray diffraction (XRD) is a fundamental technique for verifying the crystalline structure and phase purity of tin(IV) hydroxide and its related compounds. For instance, the synthesis of tin oxide-hydroxide, Sn₆O₄(OH)₄, results in a white precipitate that is confirmed to be pure through XRD analysis. researchgate.net The diffraction patterns of amorphous Sn(OH)₄ typically show a broad halo, which upon mechanochemical treatment with silica, can lead to the formation of crystalline SnO₂. researchgate.net

In the study of Sn-Beta zeolites, XRD patterns are instrumental in tracking the crystallization process over time. The emergence of sharp diffraction peaks indicates the formation of a fully crystalline Sn-Beta material. researchgate.net The synthesis of large-size polycrystalline SnO from the intermediate Sn₆O₄(OH)₄ also relies on XRD to confirm the formation of the desired tetragonal SnO phase, with sharp peaks indicating good crystallinity. rsc.org

| Compound | XRD Findings | Reference |

| Sn(OH)₄ (amorphous) | Broad halo around 21° 2θ | researchgate.net |

| Sn₆O₄(OH)₄ | Confirmed as a pure white precipitate | researchgate.net |

| Sn-Beta Zeolite | Sharp peaks confirm full crystallinity | researchgate.net |

| SnO (polycrystalline) | Sharp peaks corresponding to the standard card (PDF#85-0423) indicate good crystallinity | rsc.org |

Crystal Structure Analysis of Polymeric Tin(II/IV) Hydroxide/Oxide Clusters (e.g., Sn₆O₄(OH)₄)

The crystal structure of polymeric tin hydroxide/oxide clusters reveals complex molecular architectures. Single crystals of Sn₆O₄(OH)₄ have been successfully grown and analyzed using high-resolution X-ray diffraction. mdpi.com These crystals are tetragonal, and their structure has been determined in space groups P4/mnc and P4̅2₁c. mdpi.com The Sn₆O₄(OH)₄ molecule possesses an almost spherical shape with a diameter of approximately 0.948 nm. mdpi.com

The core of the Sn₆O₄(OH)₄ structure is a Sn₆ octahedron with alternating oxo and hydroxo groups. researchgate.net The molecule contains two distinct types of {MO₄} coordination polyhedra with a bent seesaw geometry, one μ₃-OH group, and one μ₃-O group, each with trigonal-pyramidal coordination. mdpi.com The tin atoms are linked by hydrogen bonds in the solid state, forming a cube-like arrangement. mdpi.com

A highly hydroxylated hexameric tin oxide cluster, (BuSn)₆O₄(OH)₁₀, has also been synthesized and is proposed to have a ladder-type structure based on various spectroscopic analyses. nih.gov

| Cluster | Crystal System | Space Group | Key Structural Features | Reference |

| Sn₆O₄(OH)₄ | Tetragonal | P4/mnc, P4̅2₁c | Spherical shape, Sn₆ octahedron core, two types of {MO₄} polyhedra, hydrogen bonding | mdpi.com |

| (BuSn)₆O₄(OH)₁₀ | - | - | Proposed ladder-type structure | nih.gov |

Structural Characterization of Trintin(II) Tetrahydroxide Dinitrate [Sn₃(OH)₄(NO₃)₂]

The crystal structure of trintin(II) tetrahydroxide dinitrate, [Sn₃(OH)₄(NO₃)₂], has been meticulously determined using single-crystal X-ray diffraction. rsc.orgrsc.org The compound crystallizes in the monoclinic space group P2₁/n. rsc.orgrsc.org

The structure consists of discrete polynuclear [Sn₃(OH)₄]²⁺ cluster units. rsc.orgresearchgate.net Within these clusters, each tin(II) atom is pyramidally bonded to three nearest-neighbor hydroxide oxygen atoms. rsc.orgresearchgate.net An interesting feature is that one of the hydroxide groups is uniquely bonded to all three tin atoms in the cluster. rsc.orgresearchgate.net The coordination sphere around the tin(II) atoms is completed by longer contacts to oxygen atoms from the nitrate (B79036) groups, resulting in a distorted octahedral geometry. rsc.orgrsc.org This arrangement accommodates the non-bonding electron pairs of the tin(II) atoms. rsc.orgrsc.org The [Sn₃(OH)₄]²⁺ cation is considered a significant product of the hydrolysis of tin(II) in aqueous solutions. rsc.orgresearchgate.net

| Parameter | Value | Reference |

| Crystal System | Monoclinic | rsc.orgrsc.org |

| Space Group | P2₁/n | rsc.orgrsc.org |

| a | 7.729(1) Å | rsc.org |

| b | 9.086(3) Å | rsc.org |

| c | 14.159(3) Å | rsc.org |

| β | 90.65(2)° | rsc.org |

| Z | 4 | rsc.org |

Electron Microscopy for Morphological and Structural Analysis (SEM, AFM)

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools for examining the morphology and surface characteristics of tin hydroxide-containing materials.

SEM analysis of Sn₆O₄(OH)₄ reveals that the material is composed of small nanoparticles, typically less than 100 nm in size, with undefined shapes. researchgate.net In the synthesis of large polycrystalline SnO, SEM images show that the crystal size and morphology are anisotropic and dependent on the synthesis temperature, with some crystals exceeding 700 μm. rsc.org For Sn-Beta zeolites, SEM is used to observe changes in crystal morphology with varying tin content; low tin concentrations result in capped bipyramidal crystals, while high concentrations lead to highly truncated, plate-like crystals. researchgate.net

AFM is employed to investigate the surface topography of thin films. For instance, AFM images of Ti-Ta-O films show round-shaped grains whose size increases with the substrate temperature, indicating a three-dimensional growth mode. researchgate.net Similarly, AFM analysis of ITO thin films reveals their surface morphology. researchgate.net Conductive AFM can be used to characterize the electrical properties of thin films. youtube.com

| Technique | Material | Observations | Reference |

| SEM | Sn₆O₄(OH)₄ | Small nanoparticles (<100 nm), undefined shape | researchgate.net |

| SEM | Polycrystalline SnO | Anisotropic crystal size and morphology, dependent on temperature | rsc.org |

| SEM | Sn-Beta Zeolites | Morphology changes from bipyramidal to plate-like with increasing tin content | researchgate.net |

| AFM | Ti-Ta-O Thin Films | Round-shaped grains, size increases with temperature | researchgate.net |

| AFM | ITO Thin Films | Characterization of surface topography | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis in Sn(OH)₄-Containing Films

X-ray Photoelectron Spectroscopy (XPS) is a crucial surface-sensitive technique for determining the oxidation states of elements within thin films. For tin-containing films, the Sn 3d core level spectrum is of particular interest.

The binding energy of the Sn 3d₅/₂ peak can be used to identify the oxidation state of tin. However, the binding energies for SnO and SnO₂ are very similar, making definitive assignment challenging based solely on this peak. xpsfitting.comthermofisher.com The Sn 3d₅/₂ peak for Sn⁴⁺ is typically observed around 486.7 eV. researchgate.net In some cases, the presence of different valence states, such as Sn²⁺ and Sn⁴⁺, can be identified by deconvoluting the Sn 3d spectrum. researchgate.netresearchgate.net For instance, in tin-doped nickel iron oxide, peaks at 485.7 eV (Sn 3d₅/₂) and 494.2 eV (Sn 3d₃/₂) are associated with the Sn⁴⁺ valence state, while a peak at 495.29 eV (Sn 3d₃/₂) indicates the presence of Sn²⁺. researchgate.net

In studies of PtOx species on SnO₂ supports, XPS analysis confirmed the presence of Pt²⁺ and Pt⁴⁺, with some Pt⁰ likely resulting from interactions with Sn-OH surface groups. mdpi.com For ultra-thin tin oxide films, XPS depth profiling can reveal changes in the chemical composition throughout the film's thickness. researchgate.net

| Material/System | Sn 3d Binding Energy (eV) | Inferred Oxidation State | Reference |

| Tin-doped Nickel Iron Oxide | 485.7 (3d₅/₂) & 494.2 (3d₃/₂) | Sn⁴⁺ | researchgate.net |

| Tin-doped Nickel Iron Oxide | 495.29 (3d₃/₂) | Sn²⁺ | researchgate.net |

| As-deposited Sn₃N₄ | 487 (3d₅/₂) & 495.5 (3d₃/₂) | Sn, Sn²⁺, Sn⁴⁺ | researchgate.net |

| N-doped SnO₂ | 486.37 - 486.76 (3d₅/₂) | Sn⁴⁺ | researchgate.net |

Theoretical and Computational Chemistry of Tin Iv Hydroxide Systems

Quantum Chemical Studies on the Molecular Structure and Energetics of Sn(OH)₄ (T-4)-

Quantum chemical calculations have been instrumental in characterizing the geometry and vibrational frequencies of the tin(IV) hydroxide (B78521) molecule. These studies provide a foundational understanding of its intrinsic properties.

A variety of quantum chemistry methods are employed to study molecular systems, with Møller-Plesset perturbation theory (MP) and density functional theory (DFT) being prominent examples. wikipedia.orgsmu.edu Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock ab initio method that incorporates electron correlation effects. wikipedia.orgsmu.edu The B3LYP functional is a popular hybrid DFT functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals. Both MP2 and B3LYP methods have been utilized to predict the molecular geometries and infrared spectra of various molecules, offering a comparison between wave function-based and density-based theories. arxiv.orgresearchgate.net Calculations at the MP2 and B3LYP levels of theory, often with basis sets like 6-31+G(d,p), have been shown to provide similar and reliable predictions for the geometries and IR spectra of complexes, especially when diffuse functions are included to properly describe hydrogen bonding. researchgate.net

Table 1: Comparison of Computational Methods

| Method | Description | Key Features |

| MP2 | Second-order Møller-Plesset perturbation theory. wikipedia.org | An ab initio method that improves upon Hartree-Fock by adding electron correlation. wikipedia.org It is considered a valuable tool for understanding physical properties without self-interaction errors. nih.gov |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | A widely used Density Functional Theory (DFT) method that combines Hartree-Fock theory with DFT to approximate the exchange-correlation energy. arxiv.org |

Computational Analysis of Hydrated Tin Dioxide (SnO₂·xH₂O) Cluster Models

To understand the properties of tin(IV) hydroxide in a more realistic context, computational studies often employ cluster models of hydrated tin dioxide (SnO₂·xH₂O). These models allow for the investigation of the role of water molecules in the structure and stability of tin-based species.

Systematic quantum chemical studies using second-order Møller-Plesset perturbation theory (MP2) have been conducted on cluster models of hydrated tin dioxide, (SnO₂)ₓ·yH₂O. researchgate.net These calculations, often utilizing basis sets like the SBKJC valence-only basis set augmented with polarization functions, provide insights into the spatial structure and energy characteristics of these nanoclusters. researchgate.net The MP2 method, which accounts for electron correlation, is crucial for accurately describing the non-covalent interactions, such as hydrogen bonding, that are prevalent in these hydrated systems. wikipedia.orgsmu.edunih.gov

Simulation of Condensation Mechanisms of Monomeric Sn(OH)₄ Molecules and Formation of Polymeric Stannic Acids

The transformation of monomeric Sn(OH)₄ into polymeric stannic acids is a complex process involving a series of condensation reactions. Computational simulations are vital for elucidating the mechanisms of this polymerization. Freshly precipitated tin(IV) hydroxide, often referred to as α-stannic acid, can undergo an aging process that leads to the formation of the more stable β-stannic acid. nih.gov This transformation involves the gradual polymerization of colloidal particles. nih.gov Theoretical studies can model the interaction of Sn(OH)₄ molecules, showing how they can combine to form dimers and larger oligomers through the elimination of water molecules. researchgate.net These simulations provide a step-by-step view of the structural evolution from the monomer to the extended polymeric network of stannic acid.

Density Functional Theory (DFT) Based Investigations of Active Sites and Reaction Pathways in Sn(OH)₄-Catalyzed Processes

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the catalytic properties of materials, including those involving tin(IV) hydroxide. mdpi.comresearchgate.net DFT calculations can be used to identify active sites, explore reaction pathways, and determine the energetics of catalytic cycles. mdpi.commdpi.comprinceton.edu

In the context of catalysis, active sites are the specific locations on a catalyst's surface where chemical reactions occur. mdpi.com DFT allows researchers to model the electronic structure of these sites and understand how they interact with reactant molecules. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the entire reaction pathway, providing insights into the reaction mechanism and identifying the rate-determining steps. nih.govresearchgate.net For tin-based catalysts, DFT studies can help in understanding how the Lewis acidic nature of the tin center and the Brønsted acidity of the hydroxyl groups contribute to catalytic activity in various organic transformations.

Reactivity and Transformation Pathways of Tin Iv Hydroxide

Thermal Decomposition of Sn(OH)₄ to Tin(IV) Oxide (SnO₂)

When heated, tin(IV) hydroxide (B78521) decomposes into tin(IV) oxide (SnO₂) and water. brainly.com This dehydration process is a common method for synthesizing SnO₂, a material with applications in gas sensors, transparent conductive coatings, and ceramics. The general balanced chemical equation for this decomposition is:

Sn(OH)₄(s) → SnO₂(s) + 2H₂O(g) brainly.com

The decomposition temperature is reported to be below 400°C, with a maximum thermal peak observed at 345.7°C. echemi.com However, some sources suggest that heating above 150°C is sufficient to yield tin(IV) oxide.

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability of materials by measuring the change in mass as a function of temperature. youtube.com When coupled with mass spectrometry (MS), it allows for the identification of the gaseous products evolved during decomposition. researchgate.net

Studies using TGA have shown that the thermal decomposition of metal hydroxides, such as tin(IV) hydroxide, involves the loss of hydroxyl groups to form metal oxides. researchgate.net In the case of Sn(OH)₄, TGA-MS analysis would reveal a weight loss corresponding to the release of water molecules as the temperature increases, confirming the decomposition pathway to SnO₂. youtube.comresearchgate.net The derivative of the TGA curve (DTG) can pinpoint the temperature at which the decomposition rate is at its maximum. youtube.com

Kinetic analysis of the decomposition process helps in understanding the reaction mechanism and can be used to model the reaction rate. acs.org The kinetic deconvolution of overlapping processes, such as the dehydration of adsorbed water and the actual decomposition of the hydroxide, is crucial for obtaining accurate kinetic parameters. acs.orgresearchgate.net

Amphoteric Behavior and Equilibria in Aqueous Systems

Tin(IV) hydroxide is an amphoteric compound, meaning it can react with both acids and bases. libretexts.org This behavior is a key aspect of its chemistry in aqueous solutions.

In acidic solutions, tin(IV) hydroxide dissolves to form tin(IV) salts. For example, with hydrochloric acid (HCl), it forms tin(IV) chloride (SnCl₄):

Sn(OH)₄ + 4HCl → SnCl₄ + 4H₂O

In basic solutions, it dissolves to form stannate ions.

In the presence of a strong base like sodium hydroxide (NaOH), tin(IV) hydroxide reacts to form sodium hexahydroxidostannate(IV):

Sn(OH)₄ + 2NaOH → Na₂[Sn(OH)₆]

The hexahydroxidostannate(IV) ion, [Sn(OH)₆]²⁻, is a complex ion where the tin atom is coordinated to six hydroxide groups. chemicalforums.com The formation of this ion is dependent on the pH of the solution, with alkaline conditions favoring its formation.

Hydrolysis-Induced Transformations of Tin(IV) Precursors to Sn(OH)₄ and its Derivatives

Tin(IV) hydroxide is often synthesized through the hydrolysis of tin(IV) precursors, most commonly tin(IV) chloride (SnCl₄). archive.org The reaction involves the addition of a base, such as sodium hydroxide or ammonia (B1221849), to a solution of the tin(IV) salt to precipitate the hydroxide. libretexts.org

SnCl₄ + 4NaOH → Sn(OH)₄ + 4NaCl

The hydrolysis of SnCl₄ in water is a complex process that can lead to the formation of various hydrolyzed species and ultimately tin(IV) hydroxide. archive.org The pH of the solution plays a critical role in this process; maintaining a pH between 8 and 10 is optimal for the complete precipitation of Sn(OH)₄ while minimizing the formation of colloidal tin oxides.

Intermediacy of Tin Hydroxide in the Formation of Colloidal Tin(IV) Oxide Hydrates

Tin(IV) hydroxide is often considered an intermediate in the formation of colloidal tin(IV) oxide hydrates, also known as metastannic acid or β-stannic acid. google.com In aqueous environments, Sn(OH)₄ can be unstable and undergo dehydration to form these hydrated oxides.

The formation of colloidal SnO₂ can occur through the controlled hydrolysis of tin(IV) precursors. conicet.gov.ar The initial precipitate of tin(IV) hydroxide can be peptized (dispersed into a colloid) using certain agents to form stable colloidal dispersions of tin(IV) oxide. google.com These colloidal solutions, or sols, consist of nanoparticles of tin(IV) oxide and are used in various applications, including the fabrication of perovskite solar cells and as binders in ceramics. mdpi.comsolaveni.comnyacol.com

Advanced Materials Applications Utilizing Tin Iv Hydroxide As an Intermediate

Synthesis of Nanostructured Tin Compounds

The chemical reactivity of tin(IV) hydroxide (B78521) makes it a valuable starting point for producing various tin-based nanomaterials. Its ability to be precisely converted into other compounds, such as oxides and sulfides, allows for the controlled synthesis of materials with desired morphologies and properties.

The use of tin hydroxide as an intermediate extends to the synthesis of tin sulfide (B99878) (SnS) nanostructures, which are promising for applications in electronics and optoelectronics. Research has demonstrated that a tin oxide hydroxide intermediate can be reacted with a sulfur source, such as sodium sulfide, in a controlled, surfactant-free process to yield high-quality SnS nanoplates and nanocubes. This method highlights the utility of a hydroxide-containing tin precursor in creating two-dimensional (2D) materials with desirable electronic properties.

While the direct synthesis from pure tin(IV) hydroxide (Sn(OH)₄) is not as commonly detailed, the reaction of its close relative, tin(II) hydroxide (Sn(OH)₂), with hydrogen sulfide is known to produce tin(II) sulfide and water. This indicates that a sulfidation reaction of a tin hydroxide species is a viable chemical pathway to forming tin sulfide. More established methods for synthesizing SnS and tin(IV) sulfide (SnS₂) often rely on precursors like tin(II) chloride or tin(IV) chloride reacting with a sulfur source under hydrothermal or sonochemical conditions.

Tin(IV) hydroxide is a well-established and direct precursor for the fabrication of tin(IV) oxide (SnO₂), a vital material in gas sensors, transparent conducting electrodes, and catalysts. The conversion is typically achieved through a simple thermal decomposition process, also known as calcination. When heated, tin(IV) hydroxide dehydrates and transforms into the more stable cassiterite crystalline phase of SnO₂. material-properties.orgmarquette.edu

The balanced chemical equation for this decomposition is: Sn(OH)₄(s) → SnO₂(s) + 2H₂O(g)

This process is highly effective for producing SnO₂ nanomaterials. By controlling the conditions of the initial Sn(OH)₄ synthesis (often via hydrolysis of SnCl₄) and the subsequent calcination temperature and duration, researchers can tailor the crystallite size, particle morphology, and surface area of the resulting SnO₂ powder. marquette.edumdpi.com For instance, tin(II) oxyhydroxide (Sn₆O₄(OH)₄), another hydroxide-containing intermediate, can be converted to SnO₂ at temperatures above 300°C. marquette.edu This method is fundamental in producing everything from simple nanoparticles to complex, hierarchical SnO₂ structures for various technological applications. mdpi.com

Role in Perovskite Material Engineering

In the rapidly advancing field of perovskite optoelectronics, particularly lead-free tin-based devices, the in-situ formation of tin(IV) hydroxide plays a crucial role in enhancing device performance and stability by passivating defects.

A significant challenge in tin-based perovskite materials is the easy oxidation of the active tin(II) state (Sn²⁺) to the detrimental tin(IV) state (Sn⁴⁺). These Sn⁴⁺ sites act as deep-level defect traps, leading to non-radiative recombination of charge carriers, which severely hampers the efficiency and operational stability of devices like light-emitting diodes (LEDs).

An innovative strategy has been developed to mitigate this issue by using a targeted, moisture-triggered hydrolysis process. By carefully introducing moisture to the perovskite film, the undesirable Sn⁴⁺ ions are selectively hydrolyzed to form stable, electronically benign tin(IV) hydroxide (Sn(OH)₄). researchgate.net This in-situ formed Sn(OH)₄ effectively passivates the Sn⁴⁺-induced defects without degrading the perovskite film. researchgate.net Furthermore, the Sn(OH)₄ layer acts as a protective barrier, blocking erosion from oxidants and providing sustained protection for the functional Sn²⁺ within the perovskite lattice. researchgate.net This defect-healing process has led to significant breakthroughs in the performance of lead-free perovskite LEDs.

| Performance Metric | Before Treatment | After Sn(OH)₄ Formation | Reference |

|---|---|---|---|

| External Quantum Efficiency (EQE) | Not Specified | 16.79% | researchgate.net |

| T90 Operational Lifetime | Not Specified | 958 hours | researchgate.net |

Development of Anode Materials for Energy Storage

Tin-based materials are highly promising as next-generation anodes for lithium-ion batteries due to their high theoretical capacity. However, they suffer from large volume changes during charging and discharging, which leads to poor cycle life. Tin(IV) hydroxide is being utilized in novel nanostructured designs to overcome these limitations.

To address the challenge of volume expansion, researchers have developed a novel anode material by encapsulating ultrasmall Sn(OH)₄ nanoparticles within the micropores of mesocarbon microbeads (MCMB). This unique architecture leverages Sn(OH)₄ as the active material in a stable, buffered environment. The MCMB framework provides structural integrity and accommodates the expansion of the tin-based particles during lithiation, preventing pulverization and loss of electrical contact.

A key aspect of this material's performance is the electrochemical reaction mechanism of Sn(OH)₄ itself. During cycling, the reaction with lithium generates lithium hydroxide (LiOH), which effectively prevents the agglomeration of tin nanoparticles. This ensures the structural and electrochemical stability of the electrode over many cycles. Compared to anodes made from SnO₂ or pure Sn, the Sn(OH)₄/MCMB composite demonstrates significantly improved performance.

| Anode Material | Reversible Capacity (after 500 cycles at 100 mA g⁻¹) | Key Advantage | Reference |

|---|---|---|---|

| Sn(OH)₄/MCMB | 904 mAh g⁻¹ | Encapsulation prevents particle agglomeration and buffers volume expansion. | echemi.com |

| SnO₂/MCMB | 501 mAh g⁻¹ | - | echemi.com |

| Sn/MCMB | 364 mAh g⁻¹ | - | echemi.com |

This approach highlights the potential of using hydroxide forms of tin to create advanced anode materials with high capacity, excellent rate capability, and long-term cycling stability for the next generation of lithium-ion batteries. echemi.com

Creation of Metal-Organic and Organic-Inorganic Tin-Oxo/Hydroxide Clusters (e.g., Sn₆O₄(OH)₄, Sn₁₂, Sn₆)

The controlled hydrolysis and condensation of tin precursors, including tin(IV) hydroxide intermediates, serve as a fundamental strategy for the synthesis of well-defined metal-organic and inorganic tin-oxo/hydroxide clusters. These clusters, which are essentially molecular analogues of tin oxides, exhibit a diverse range of structural motifs, with hexanuclear (Sn₆) and dodecanuclear (Sn₁₂) species being particularly prevalent. The final cluster topology is heavily influenced by reaction conditions, the nature of the organic substituents on the tin precursor, and the presence of templating agents.

Sn₆O₄(OH)₄: The Adamantane-like Core

The inorganic cluster Sn₆O₄(OH)₄ possesses a highly symmetric, adamantane-like cage structure. It consists of an octahedron of six tin atoms with four faces capped by μ₃-oxo ligands and the other four faces capped by μ₃-hydroxo groups. This specific cluster has been identified as a key intermediate in sol-gel processes and can be synthesized through various routes.

One established method involves the controlled hydrolysis of tin(II) salts in basic solutions, which leads to the formation of crystalline Sn₆O₄(OH)₄. wikipedia.org The compound can also be serendipitously grown from solutions of monoorganotin(IV) trihydrides in toluene (B28343) and N,N-dimethylformamide (DMF), likely due to the reaction with trace amounts of water. mdpi.com In this context, the Sn₆O₄(OH)₄ core is formed through the cleavage of the Sn-C bond and subsequent assembly. sci-hub.ru Furthermore, it has been identified as a white sol-gel intermediate that can be thermally decomposed to form tetragonal SnO. rsc.orgrsc.org

The structure of Sn₆O₄(OH)₄ has been characterized in detail using single-crystal X-ray diffraction, confirming the octahedral arrangement of tin atoms and the ordered placement of oxide and hydroxide ligands. wikipedia.orgmdpi.com

Table 1: Synthesis and Structural Data for Sn₆O₄(OH)₄

| Precursor(s) | Synthesis Conditions | Key Structural Features | Citation(s) |

| Basic solutions of tin(II) | Crystallization from aqueous solution | Octahedron of Sn centers; faces capped by oxide or hydroxide. | wikipedia.org |

| Monoorganotin(IV) trihydrides (RSnH₃) | Reaction with trace water in toluene/DMF over time | Adamantane-like Sn₆O₄(OH)₄ core. | mdpi.com |

| Sn²⁺ salts | Sol-gel method, adjusting pH to ~12.0 | White sol-gel intermediate with a monoclinic crystal system. | rsc.org |

Sn₁₂ Clusters: The Dodecameric Cage

Dodecameric tin-oxo clusters represent a significant class of compounds, often characterized by a "football-like" cage structure. researchgate.net A common formulation for these clusters is [(RSn)₁₂O₁₄(OH)₆]²⁺, where 'R' is an organic substituent such as isopropyl or n-butyl. researchgate.netresearchgate.net

The synthesis of these complex structures typically involves the hydrolysis-condensation of monoalkyltin precursors. For instance, the hydrolysis of butyltin triisopropoxide is known to yield the cagelike oxo-hydroxo butyltin cluster, {(BuSn)₁₂O₁₄(OH)₆}(OH)₂. researchgate.net Industrial feedstocks like n-BuSnOOH have also been used to crystallize novel Sn₁₂ cluster topologies, including a β-Keggin isomer, which is less common in polyoxometalate chemistry. researchgate.netresearchgate.net The formation of these large clusters can be influenced by the solvent system; the introduction of water into alcohol-based reactions has been shown to significantly increase the nuclearity from smaller Sn₆ clusters to larger Sn₂₆ aggregates. researchgate.net

Table 2: Examples of Sn₁₂ Cluster Synthesis

| Precursor(s) | Reaction Type | Resulting Cluster Formulation | Citation(s) |

| Butyltin triisopropoxide | Hydrolysis-condensation | {(BuSn)₁₂O₁₄(OH)₆}(OH)₂ | researchgate.net |

| Industrial n-BuSnOOH | Crystallization | β-Keggin cluster: [NaO₄(BuSn)₁₂(OH)₃(O)₉(OCH₃)₁₂(Sn(H₂O)₂)] | researchgate.netresearchgate.net |

| (i-PrSn) precursors | Hydrolysis | [(i-PrSn)₁₂O₁₄(OH)₆]²⁺ | researchgate.net |

Sn₆ Clusters: Hexameric Architectures

Alongside the larger Sn₁₂ cages, hexameric (Sn₆) topologies are a dominant motif in monoalkyltin-oxo cluster chemistry. researchgate.netresearchgate.net These can exist as simple alkoxides or as more complex hydroxylated species. For example, the anodic dissolution of tin metal in alcohols like methanol (B129727) or ethanol (B145695) can yield oxoalkoxides with the general formula Sn₆O₄(OR)₄. researchgate.net

More complex, functionalized Sn₆ clusters can be synthesized through targeted ligand substitution. A notable example is the creation of a carboxylate-free cluster, (BuSn)₆O₄(OH)₁₀. This highly hydroxylated species was synthesized by reacting a hexameric tin carboxylate cluster, (BuSn)₆O₄Cl₂(MeCO₂)₈, with aqueous lithium hydroxide (LiOH) in cold tetrahydrofuran (B95107) (THF). nih.gov This substitution strategy is pursued to enhance properties for applications like EUV photoresists by increasing the metal oxide content. nih.gov The hydrolysis of certain aryl trialkynyl tin compounds can also lead to hexameric aryl tin oxide-hydroxide cages under specific reaction conditions. researchgate.net

Table 3: Selected Synthetic Routes to Sn₆ Clusters

| Precursor(s) | Synthesis Method | Resulting Cluster Formulation | Citation(s) |

| Tin metal | Anodic dissolution in alcohol (e.g., ethanol) | Sn₆O₄(OEt)₄ | researchgate.net |

| (BuSn)₆O₄Cl₂(MeCO₂)₈ | Reaction with LiOH (aq.) in cold THF | (BuSn)₆O₄(OH)₁₀ | nih.gov |

| Aryl trialkynyl tin compound | Hydrolysis | Hexameric aryl tin oxide-hydroxide cage | researchgate.net |

Catalytic Applications of Tin Iv Hydroxide and Derived Catalysts

Sn(OH)₄ as a Catalyst in Organic Transformations

While direct catalytic applications of tin(IV) hydroxide (B78521) in organic reactions are often linked to its role as a precursor to more stable tin oxides, the underlying chemistry of tin's variable oxidation states is crucial. The ability of tin to cycle between Sn(II) and Sn(IV) states is fundamental to its catalytic activity in various transformations.

Facilitation of Reduction Reactions Requiring Controlled Oxidation States

The catalytic utility of tin compounds in reduction reactions is often linked to the facile oxidation of tin(II) to the more stable tin(IV) state. chemguide.co.uklibretexts.org This redox couple allows tin-based reagents to act as effective reducing agents in various organic reactions. For instance, tin(II) chloride is a classic reagent for the reduction of nitroarenes to anilines, a transformation where tin is oxidized from Sn(II) to Sn(IV). libretexts.org In heterogeneous catalysis, tin(IV) oxide (SnO₂), often derived from tin(IV) hydroxide, serves as a stable support for catalytically active metals like platinum. mdpi.com

In the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP), a model reaction for catalytic activity, PtOx/SnO₂ catalysts have shown significant efficacy. mdpi.com In these systems, platinum exists in oxidized states (Pt²⁺ and Pt⁴⁺) on the tin(IV) oxide support. mdpi.com The strong metal-support interaction between platinum species and SnO₂ can enhance catalytic performance. mdpi.com While the primary catalytic species are the platinum ions, the SnO₂ support, derived from Sn(OH)₄, plays a critical role in dispersing and stabilizing these active sites and facilitating electron transfer processes. mdpi.com The presence of different oxidation states of the supported metal, controlled by the interaction with the tin oxide matrix, is key to the catalytic cycle. mdpi.com

The traditional use of tin and hydrochloric acid for the reduction of nitrobenzene (B124822) to phenylamine further illustrates the principle, where tin is oxidized first to tin(II) and then to the stable tin(IV) state as it facilitates the reduction. chemguide.co.uk This demonstrates the inherent capacity of tin compounds to mediate reduction reactions through controlled changes in their oxidation state.

Electrocatalytic Performance of Sn(OH)₄-Based Materials

Tin-based materials are promising electrocatalysts for the reduction of carbon dioxide (CO₂), a key strategy for mitigating greenhouse gas emissions and producing valuable chemicals. researchgate.netrsc.org Tin(IV) hydroxide and its oxide counterparts have demonstrated high selectivity for the conversion of CO₂ to formate (B1220265) (HCOO⁻). researchgate.netrsc.orgmdpi.com

In Situ Activation of Sn(OH)₄ Catalysts for CO₂ Electroreduction to Formate

During the electrochemical CO₂ reduction reaction (CO₂RR), tin oxide and oxyhydroxide precursors, including Sn(OH)₄, undergo in-situ reduction to form metallic tin (Sn). rsc.orgrsc.org This process is critical, as the interface between the newly formed metallic tin and the remaining tin oxide (SnOₓ) is believed to host the active sites for CO₂ reduction. rsc.orgrsc.org

Research has shown that catalysts derived from tin oxyhydroxide can achieve high Faradaic efficiencies for the production of formate. For example, tin oxyhydroxide catalysts have demonstrated a combined Faradaic efficiency for HCOOH and CO of over 90%. rsc.org The in-situ transformation of these precursors leads to the formation of metallic Sn nanoparticles, which possess a high surface area and are highly effective for the CO₂RR. rsc.org

In one study, optimizing the electrolysis conditions (E = -0.6 V vs. RHE and pH = 10.2) for a tin-based catalyst resulted in a high Faradaic efficiency of 67.6% for formate synthesis, with the catalyst retaining approximately 90% of its efficiency after 5 hours. researchgate.net Bimetallic catalysts, such as Ag-Sn structures, where a tin oxide shell is formed, have also shown remarkable performance. An optimal SnOₓ shell thickness of ~1.7 nm on silver nanowires yielded a formate Faradaic efficiency of about 80% and a partial current density of ~16 mA cm⁻² at -0.8 V vs. RHE. researchgate.net

Table 1: Electrocatalytic Performance of Sn-Based Catalysts for CO₂ Reduction to Formate

| Catalyst | Potential (V vs. RHE) | Faradaic Efficiency for Formate (%) | Formate Partial Current Density (mA cm⁻²) | Reference |

|---|---|---|---|---|

| Sn Oxyhydroxide | -0.8 | >90 (combined with CO) | Not Reported | rsc.org |

| Sn-based catalyst | -0.6 | 67.6 | Not Reported | researchgate.net |

| Ag-Sn (SnOₓ shell ~1.7 nm) | -0.8 | ~80 | ~16 | researchgate.net |

| SnO₂ (Hydrothermal) | -1.4 | ~100 (potential dependent) | Not Reported | mdpi.com |

Photocatalytic Properties of Tin Hydroxide and Related Composites

Tin-based semiconductors, including complex hydroxides and composites, are effective photocatalysts for environmental remediation, capable of degrading pollutants under light irradiation.

Photoredox-Catalyzed Decomposition of Nitric Oxide using ZnSn(OH)₆

Zinc hydroxystannate, ZnSn(OH)₆, has been identified as a promising photocatalyst for the removal of air pollutants like nitric oxide (NO). aaqr.orgresearchgate.net The photocatalytic activity of ZnSn(OH)₆ microcubes can be significantly enhanced by decoration with gold (Au) nanoparticles. aaqr.org This enhancement is attributed to the surface plasmon resonance (SPR) effect of the Au nanoparticles, which improves the absorption of solar light and promotes the separation of photogenerated electron-hole pairs. aaqr.org

Under solar light irradiation, Au-decorated ZnSn(OH)₆ (Au:cZHS) achieved a nitric oxide removal efficiency of 75%, which is approximately four times higher than that of pure ZnSn(OH)₆. aaqr.org The mechanism involves the generation of reactive oxygen species, such as hydroxyl (•OH) and superoxide (B77818) (•O₂⁻) radicals, which are responsible for the oxidation and decomposition of NO. aaqr.org The Au nanoparticles act as electron traps, reducing the recombination of electron-hole pairs and thereby increasing the quantum efficiency of the photocatalytic process. aaqr.org

Table 2: Photocatalytic Decomposition of Nitric Oxide

| Photocatalyst | Light Source | NO Removal Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|

| ZnSn(OH)₆ (cZHS) | Solar Light | ~19 | Baseline activity | aaqr.org |

| Au-decorated ZnSn(OH)₆ (Au:cZHS) | Solar Light | 75 | Enhanced efficiency due to Surface Plasmon Resonance | aaqr.org |

Visible Light Photo-Degradation of Organic Pollutants by Sn(IV)-Porphyrin Nanostructures

Sn(IV)-porphyrin-based nanostructures have emerged as highly effective photocatalysts for the degradation of organic pollutants in water under visible light. nih.govmdpi.com These materials combine the photosensitizing properties of porphyrins with the stable, hexacoordinate geometry of the Sn(IV) center. mdpi.com

Supramolecular arrays constructed from Sn(IV)-porphyrin building blocks have demonstrated high efficiency in degrading dyes like Acid Orange 7 (AO). mdpi.comresearchgate.net The structure of these arrays, which can be tuned from 2D to 3D, influences their porosity, surface area, and ultimately their photocatalytic performance. mdpi.com These catalysts have achieved degradation efficiencies of 86% to 91% for AO within 90 minutes under visible light. mdpi.comresearchgate.net

Furthermore, self-assembled nanostructures of ionic Sn(IV)-porphyrin complexes have shown excellent performance in the photodegradation of pollutants such as methyl orange (MO) and the antibiotic tetracycline (B611298) (TC). nih.gov One such complex achieved 83% degradation of MO in 75 minutes and 75% degradation of TC in 60 minutes. nih.gov The high surface area and stability of these self-assembled structures contribute to their superior catalytic activity. nih.gov

Table 3: Visible Light Photo-Degradation of Organic Pollutants by Sn(IV)-Porphyrin Nanostructures

| Photocatalyst | Pollutant | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|

| Sn(IV)-Porphyrin Supramolecular Arrays | Acid Orange 7 (AO) | 86 - 91 | 90 | mdpi.comresearchgate.net |

| Ionic Sn(IV)-Porphyrin Self-Assembled Nanostructure | Methyl Orange (MO) | 83 | 75 | nih.gov |

| Tetracycline (TC) | 75 | 60 | nih.gov |

Generation and Characterization of Brønsted (Sn-OH) and Lewis Acidic Sites on Tin Oxide Surfaces for Catalysis

The catalytic activity of tin(IV) hydroxide-derived catalysts is intrinsically linked to the nature and distribution of acidic sites on the tin oxide (SnO₂) surface, which is formed upon calcination of the tin(IV) hydroxide precursor. The generation of these acid sites is a direct consequence of the thermal treatment process, which transforms the hydrated surface into a landscape of both Brønsted and Lewis acid centers. The precise control of calcination conditions, such as temperature, is crucial for tailoring the acidic properties of the resulting tin oxide catalyst.

The thermal decomposition of tin(IV) hydroxide, Sn(OH)₄, proceeds through a dehydroxylation process. Initially, at lower temperatures, the removal of physically adsorbed and molecular water occurs. As the temperature increases, a critical transformation takes place: the condensation of adjacent surface hydroxyl (Sn-OH) groups. This process has a dual effect on the surface acidity. Firstly, the remaining, isolated or hydrogen-bonded hydroxyl groups can act as Brønsted acid sites, capable of donating a proton. Secondly, the removal of hydroxyl groups can lead to the formation of coordinatively unsaturated tin cations (Sn⁴⁺), which are electron-deficient and thus function as Lewis acid sites.

The generation of these sites can be represented as follows:

Brønsted Acid Sites: These are surface hydroxyl groups (Sn-OH) that can donate a proton. Their presence and strength are highly dependent on the degree of hydration of the tin oxide surface.

Lewis Acid Sites: These are created by the dehydroxylation of the surface, leaving behind tin atoms with an incomplete coordination sphere (cus Sn⁴⁺), which can accept an electron pair.

The ratio and strength of these Brønsted and Lewis acid sites can be tuned by adjusting the calcination temperature. researchgate.net Higher calcination temperatures generally lead to a greater degree of dehydroxylation, thereby increasing the concentration of Lewis acid sites while reducing the number of Brønsted acid sites. researchgate.net

Characterization of Acidic Sites

A variety of sophisticated analytical techniques are employed to identify, differentiate, and quantify the Brønsted and Lewis acid sites on tin oxide surfaces. These methods provide invaluable insights into the catalyst's surface chemistry, which is essential for understanding its catalytic performance.

Fourier-Transform Infrared Spectroscopy (FT-IR) is a powerful tool for this purpose, often used in conjunction with probe molecules. The adsorption of a weak base, such as carbon monoxide (CO) or pyridine, onto the catalyst surface results in characteristic shifts in the infrared spectrum, allowing for the distinction between different types of acid sites.

For instance, the low-temperature adsorption of CO can reveal multiple types of surface sites on tin(IV) oxide. researchgate.net The interaction of CO with Lewis acidic Sn⁴⁺ sites leads to the appearance of distinct vibrational bands at higher frequencies compared to gaseous CO. The strength of the Lewis acid site is correlated with the extent of this frequency shift. Similarly, the perturbation of surface OH groups upon CO adsorption provides information about their Brønsted acidity. researchgate.net A greater shift in the OH stretching frequency indicates a stronger Brønsted acid site. researchgate.net

The table below summarizes typical FT-IR data for CO adsorption on a high surface area tin(IV) oxide, illustrating the characterization of different acidic and non-acidic surface groups.

| Surface Site Type | ν(OH) (cm⁻¹) | Adsorbed CO Interaction | ν(CO) (cm⁻¹) | Δν(OH) (cm⁻¹) |

| Strong Lewis Acid | - | Sn⁴⁺···CO | 2210–2196 | - |

| Weaker Lewis Acid | - | Sn⁴⁺···CO | 2183–2177 | - |

| Slightly Brønsted Acidic | 3625 | OH···CO | 2164 | 155 |

| Non-acidic OH | 3740–3725 | OH···CO | 2155 | 90 |

| Non-acidic OH | 3660 | OH···CO | 2155 | 90 |

Data sourced from FT-IR studies of CO adsorption on tin(IV) oxide. researchgate.net

Temperature-Programmed Desorption (TPD) of a basic probe molecule, most commonly ammonia (B1221849) (NH₃), is another widely used technique to quantify the number and strength of acid sites. In an NH₃-TPD experiment, the catalyst is first saturated with ammonia and then heated at a controlled rate. The ammonia desorbs at different temperatures depending on the strength of its interaction with the acid sites. Weakly bound ammonia desorbs at lower temperatures, while ammonia bound to strong acid sites desorbs at higher temperatures. By analyzing the desorption profile, a distribution of acid site strengths can be obtained. The combination of FT-IR and TPD based on ammonia adsorption can provide a comprehensive quantitative characterization of the solid acidity. appliedmineralogy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly using probe molecules like trimethylphosphine (B1194731) (TMP), offers another avenue for characterizing surface acidity. rsc.org The chemical shift of the phosphorus-31 (³¹P) nucleus in adsorbed TMP is sensitive to the nature of the acid site to which it is bound, allowing for the differentiation of Lewis acid sites on various crystal facets of SnO₂. rsc.org

The strategic generation of Brønsted and Lewis acid sites through the controlled calcination of tin(IV) hydroxide is a key step in producing effective tin-based catalysts. The thorough characterization of these sites using techniques such as FT-IR with probe molecules, TPD, and NMR is fundamental to establishing structure-activity relationships and designing catalysts with tailored properties for specific applications.

Environmental Remediation Research Featuring Tin Iv Hydroxide Materials

Degradation of Environmental Pollutants

Photocatalytic Degradation of Organic Dyes (e.g., Rhodamine B, Malachite Green)

Tin(IV) hydroxide (B78521), Sn(OH)₄, is emerging as a significant material in environmental remediation, particularly in the photocatalytic degradation of persistent organic dyes found in industrial wastewater. These dyes, such as Rhodamine B (RhB) and Malachite Green (MG), are known for their complex aromatic structures, which make them resistant to conventional breakdown methods. The photocatalytic capability of tin-based materials stems from their ability to generate highly reactive oxygen species (ROS) when illuminated, which can effectively mineralize these organic pollutants. researchgate.netresearchgate.net

The effectiveness of photocatalysis is largely dependent on the material's capacity to absorb photons and create electron-hole pairs. nih.gov These charge carriers then interact with water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). nih.govacs.org These radicals are instrumental in breaking down the dye molecules into less harmful, smaller compounds. nih.govacs.org

Research has demonstrated that composites of tin oxide with other materials can enhance photocatalytic efficiency. For example, a TiO₂/MgZnAl layered double hydroxide composite showed significant degradation of Rhodamine B (93.73%), methylene (B1212753) blue (85.88%), and 4-nitrophenol (B140041) (89.33%) under visible light. researchgate.net The improved performance of such composites is often attributed to the efficient separation of the photo-generated electron-hole pairs, which minimizes their recombination and maximizes the generation of reactive oxygen species. researchgate.net Similarly, zinc stannate (Zn₂SnO₄) has been noted for its high sustainability and efficiency as a photocatalyst, achieving 98% degradation for Rhodamine B. sci-hub.se The photocatalytic activity of these materials can be influenced by factors such as pH, with some systems showing increased degradation rates at higher pH levels due to the greater availability of hydroxyl ions to form •OH radicals. tsijournals.com

Table 1: Photocatalytic Degradation of Organic Dyes by Various Photocatalysts

| Photocatalyst | Target Dye | Degradation Efficiency (%) | Time (min) | Light Source | Reference |

|---|---|---|---|---|---|

| TiO₂/MgZnAl LDH | Rhodamine B | 93.73 | 540 | Visible Light | researchgate.net |

| Zn₂SnO₄ | Rhodamine B | 98 | Not Specified | Visible Light | sci-hub.se |

| LaFeO₃ Nanostructure | Malachite Green | 82 | 80 | Sunlight | mdpi.com |

| TiO₂ NPs | Malachite Green | 94 | 30 | Sunlight | mdpi.com |

| ZnS Nanoparticles | Rhodamine B | 93.6 | 210 | UV | nih.gov |

Remediation of Heavy Metal Contaminants (e.g., Chromium(VI))

Tin(IV) hydroxide and related tin-based materials also show considerable promise for the removal of toxic heavy metal ions, such as hexavalent chromium (Cr(VI)), from water. internationaltin.orgnih.gov Cr(VI) is a major water pollutant that is both carcinogenic and highly mobile in aquatic environments. enviroforensics.comclu-in.org The remediation strategy often involves the reduction of Cr(VI) to the less toxic and less soluble trivalent chromium (Cr(III)), which can then be precipitated out of the solution. enviroforensics.comclu-in.org

Tin-based materials can facilitate this reduction. For instance, a system developed by Aqua Metrology Systems utilizes an electrolytic process to generate stannous ions from a tin metal electrode. internationaltin.org These ions then effectively reduce Cr(VI) to Cr(III), with pilot studies demonstrating a reduction from 40 ppb to non-detectable levels. internationaltin.org The efficiency of these materials is often linked to their high surface area and surface chemistry, which provide active sites for adsorption and reaction. researchgate.netresearchgate.net

The adsorption process is a key mechanism for chromium removal. Nanoparticles composed of tin oxides have been shown to effectively capture Cr(VI). nih.gov The process involves the reduction of Cr(VI) oxyanions to Cr(III) oxides and hydroxides on the nanoparticle surface. nih.gov The effectiveness of this adsorption can be influenced by pH, with studies showing that more acidic conditions can activate more reduction sites on the particle surface, thereby increasing removal efficiency. nih.gov

Table 2: Remediation of Chromium(VI) Using Tin-Based and Other Materials

| Material | Initial Cr(VI) Concentration | Removal Efficiency (%) | Adsorption Capacity (mg/g) | pH | Reference |

|---|---|---|---|---|---|

| SafeguardTM H20 (Tin-based) | 40 ppb | ~100% (to <1 ppb) | Not Applicable | Not Specified | internationaltin.org |

| SnO Nanoparticles (50% wt Fe) | 1 mg/L | Not Specified | 1.74 | 7 | nih.gov |

| Ni₃Si₂O₅(OH)₄-g-P4VP NTs | Not Specified | >90% (after 8 cycles) | 1.49 mmol/g | 3 | nih.gov |

| Paper Mill Sludge Adsorbent | 50 mg/L | ~84.72% | 23.18 | 4 | researchgate.net |

| MCC/PANI-69 wt% Nanocomposite | 10 mg/L | 83% | Not Specified | 7 | rsc.org |

Design and Application of Tin Hydroxide-Based Nanomaterials for Water Treatment

The versatility of tin(IV) hydroxide has led to its incorporation into various advanced nanomaterials to enhance its performance in water purification. nih.govnih.govnih.gov Nanostructured materials offer unique properties such as high surface-area-to-volume ratios and tunable surface chemistry, making them ideal for environmental applications. nih.gov

Integration into Metal-Organic Frameworks (MOFs) and Other Nanostructured Materials

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for their potential in water treatment due to their exceptionally high surface areas and adjustable pore structures. rsc.orgacs.orgunt.edu Integrating tin hydroxide nanoparticles into MOFs is a promising strategy to develop highly effective adsorbents and photocatalysts. rsc.orgresearchgate.net The MOF structure can act as a host, preventing the agglomeration of the nanoparticles and ensuring that their large surface area remains accessible for reactions. rsc.orgunt.edu

These composite materials can be designed to target a wide array of pollutants, including heavy metals, organic dyes, and pharmaceutical compounds. rsc.orgacs.org The synergy between the properties of the tin-based nanoparticles and the MOF can lead to enhanced adsorption capacities and photocatalytic activities. rsc.org For example, the porous nature of MOFs allows for the efficient trapping of pollutants, which can then be degraded by the photocatalytic action of the embedded tin hydroxide. unt.edunhsjs.com

Beyond MOFs, tin hydroxide has been integrated with other nanostructured materials like layered double hydroxides (LDHs). researchgate.net For instance, composites of Zn/Al-ZnO and Mg/Al-ZnO LDHs have demonstrated high efficiency in the photodegradation of Malachite Green, with degradation rates reaching up to 99.8%. researchgate.net These advancements highlight the potential of designing sophisticated, multifunctional materials based on tin hydroxide for comprehensive water purification. mdpi.comnih.gov

Emerging Research Frontiers and Future Directions for Tin Iv Hydroxide

Development of Novel Synthesis Strategies for Tailored Sn(OH)₄ Structures and Morphologies

The functionality of tin(IV) hydroxide (B78521) is intrinsically linked to its structural and morphological characteristics. Consequently, a significant area of research is dedicated to developing new synthesis methods that allow for precise control over these features. Current strategies can be broadly categorized into templating and template-free approaches. mdpi.com

Templating methods utilize pre-existing structures to guide the formation of hierarchical Sn(OH)₄ materials. These can be further classified into:

Hard Templating: This involves using solid, pre-formed templates, such as silica, to direct the porous architecture of the final product. mdpi.com The catalyst precursors are introduced into the template, and after the desired structure is formed, the template is removed. mdpi.com

Soft Templating: This method employs self-assembling molecules, like surfactants, to create the desired morphology. The M41S family of mesoporous silicas, for instance, was first synthesized using quaternary ammonium (B1175870) surfactants in a hydrothermal process. acs.org

Bio-templating: This approach utilizes natural materials as templates, offering a sustainable and often intricate starting point for material synthesis. mdpi.com

Template-free methods, on the other hand, rely on the intrinsic properties of the chemical precursors and reaction conditions to control the final structure. A notable example is the hydrothermal synthesis of orthorhombic Sn₃O₄, a mixed-valence tin oxide, where the volume of the precursor solution in the reactor was the critical factor in determining the crystal phase. acs.org This method is often simpler and more scalable. researchgate.net

Researchers are also exploring post-synthesis modifications to further tailor the properties of Sn(OH)₄. These strategies aim to create materials with specific surface areas, pore sizes, and crystal structures, thereby enhancing their performance in various applications. mdpi.com

| Synthesis Strategy | Description | Key Advantages |

| Hard Templating | Uses pre-formed solid templates (e.g., silica) to direct the structure. mdpi.com | Good reproducibility, potential for large-scale application. mdpi.com |

| Soft Templating | Employs self-assembling molecules (e.g., surfactants) to guide morphology. acs.org | Tailorable structures based on a wide range of available templates. mdpi.com |

| Bio-templating | Utilizes natural materials as templates for synthesis. mdpi.com | Sustainable and can produce intricate structures. mdpi.com |

| Template-Free | Relies on reaction conditions and precursors to control the final structure. acs.org | Often simpler and more scalable. researchgate.net |

Advanced In Situ Characterization Techniques for Understanding Dynamic Processes

To fully comprehend and optimize the performance of Sn(OH)₄-based materials, it is crucial to study their behavior under real-world operating conditions. Advanced in situ characterization techniques are indispensable tools for observing the dynamic structural and chemical changes that occur during catalytic reactions and other processes. researchgate.netrsc.org These methods provide invaluable insights into reaction mechanisms and the identification of active sites. rsc.org

Several in situ techniques are being employed to study tin-based materials:

In Situ X-ray Absorption Spectroscopy (XAS): This powerful technique provides information about the local atomic structure and composition of materials under various conditions. numberanalytics.com

In Situ Infrared Spectroscopy: This method is used to study the vibrational modes of molecules, offering insights into surface chemistry and reaction mechanisms. numberanalytics.com

In Situ Transmission Electron Microscopy (TEM): By integrating a TEM with a specialized sample holder, researchers can visualize the dynamic behavior of nanoparticles, including processes like sintering and agglomeration, under different thermal and chemical environments. numberanalytics.com

Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS): Unlike traditional XPS which requires ultra-high vacuum, AP-XPS allows for the analysis of surface chemistry at near-ambient pressures, providing a more realistic view of catalytic processes. numberanalytics.com

In Situ Raman Spectroscopy: This technique can dynamically monitor the structural evolution of catalysts in real-time, helping to understand the structure-performance relationship during a reaction. researchgate.net

These techniques are critical for establishing accurate relationships between the material's properties and its catalytic behavior, ultimately guiding the design of more efficient and durable materials. researchgate.net

Predictive Modeling and Machine Learning for Discovering New Sn(OH)₄-Based Materials

The discovery and development of new materials can be significantly accelerated through the use of predictive modeling and machine learning. anl.govimeche.org These computational tools can accurately predict the physical, chemical, and mechanical properties of nanomaterials, reducing the time and cost associated with experimental synthesis and testing. anl.govimeche.org

Machine learning models are trained on existing experimental and theoretical data to recognize patterns and make predictions about new materials. imeche.org This approach has been successfully used to create an atomic-level model of stanene, a two-dimensional sheet of tin, accurately predicting its thermal properties. anl.govimeche.org The models can capture complex events like bond formation and breaking, leading to more reliable predictions of material properties and a better understanding of synthesis pathways. anl.govimeche.org

A key advantage of machine learning is its ability to ask "what if" questions. Researchers can use these models to explore how modifying a material's structure, introducing defects, or tailoring its composition might lead to desired properties. anl.govimeche.org This predictive capability is particularly valuable for newly discovered materials, helping to identify their potential applications before significant investment in manufacturing. anl.govimeche.org

Furthermore, the development of interpretable and explainable machine learning models is a growing area of focus. acs.orgarxiv.org These models not only make predictions but also provide insights into the underlying scientific principles, helping researchers to build trust in the model's output and potentially uncover new scientific correlations. acs.orgarxiv.org

| Application of Predictive Modeling | Description | Impact on Materials Discovery |

| Property Prediction | Accurately predicts physical, chemical, and mechanical properties of new materials. anl.govimeche.org | Accelerates the identification of promising materials for specific applications. anl.gov |

| Synthesis Optimization | Helps to understand how to effectively grow materials for commercial applications. anl.gov | Reduces the cost and time associated with developing manufacturing processes. imeche.org |

| Material Design | Allows researchers to explore the effects of structural and compositional modifications on material properties. anl.govimeche.org | Enables the targeted design of materials with specific, desired functionalities. anl.gov |

| Reaction Prediction | Models how molecules interact and react, aiding in the discovery of new chemical reactions. rsc.org | Advances the field of synthetic chemistry. rsc.org |

Exploration of Multifunctional Applications Integrating Catalysis, Energy, and Environmental Remediation

Tin(IV) hydroxide and its derivatives are demonstrating significant potential in a range of multifunctional applications that address critical global challenges in catalysis, energy, and environmental remediation.

In the realm of catalysis , tin-based materials are used as catalysts and catalyst supports in various chemical reactions. echemi.com For instance, tin(IV) oxide (SnO₂) has been shown to enhance the catalytic performance of platinum (Pt) in redox reactions by improving catalyst dispersion and stability through strong metal-support interactions. mdpi.com

For energy applications , the excellent charge storage capacity of tin(IV) hydroxide makes it a promising electrode material for lithium-ion batteries and supercapacitors. echemi.com Tin(II) oxide (SnO), a related compound, has emerged as a highly promising anode material for both lithium-ion and sodium-ion batteries. researchgate.net

In environmental remediation , tin hydroxide has shown efficacy as an adsorbent for removing heavy metal ions like lead, cadmium, and copper from wastewater. echemi.com It also plays a role in the remediation of other pollutants; for example, it can reduce chromate (B82759) ions to less toxic forms. Furthermore, tin-based semiconductor nanoparticles are being investigated as photocatalysts for the degradation of organic pollutants and for their antimicrobial properties, offering a promising avenue for water purification. researchgate.netmdpi.com The design of multifunctional nanomaterials that combine these properties is a key area of research, aiming to create versatile and economically viable solutions for pollution abatement. taylorfrancis.com

Fundamental Studies on Interfacial Chemistry and Surface Reactivity of Sn(OH)₄

A deep understanding of the interfacial chemistry and surface reactivity of tin(IV) hydroxide is fundamental to unlocking its full potential. The surface of Sn(OH)₄ is where key chemical processes such as adsorption and catalysis occur.

The interaction of Sn(OH)₄ with its environment is also crucial. For example, in aqueous solutions, the formation of an iron-chloride complex with Fe²⁺ on a steel surface can lead to the precipitation of ferrous hydroxide, a process relevant to understanding corrosion. wikipedia.org

Understanding the electronic interactions at the surface, the concentration of Lewis acid sites, and the availability of active sites for adsorption are all critical factors in designing effective catalysts and other functional materials. taylorfrancis.com The development of advanced analytical techniques will continue to provide deeper insights into these fundamental surface processes.

Q & A

Q. What are the established methods for synthesizing tin(IV) hydroxide (Sn(OH)₄), and how do reaction conditions influence product purity?

Methodological Answer: Sn(OH)₄ can be synthesized via hydrolysis of tin(IV) chloride (SnCl₄) under controlled pH conditions. For example, SnCl₄ reacts with water to form Sn(OH)₄ and HCl, requiring neutralization with a base to prevent re-dissolution . Alternatively, direct reaction of metallic tin with water under high-temperature conditions (e.g., Sn + 4H₂O → Sn(OH)₄ + 2H₂↑) is documented, though this method demands inert atmospheres to avoid oxidation byproducts . Purity is influenced by pH, temperature, and the rate of reagent addition. Post-synthesis washing with distilled water and acetone is recommended to remove impurities .

Q. How can the solubility product constant (Ksp) of Sn(OH)₄ be experimentally determined?

Methodological Answer: The solubility product (pKsp = 56) indicates extremely low solubility . To measure Ksp, conduct a titration using a strong acid (e.g., HCl) to dissolve Sn(OH)₄ precipitate while monitoring pH. The point where the precipitate fully dissolves corresponds to the equilibrium concentration of Sn⁴⁺ and OH⁻ ions. Use the relationship to calculate the value. Ensure ionic strength corrections using the Debye-Hückel equation for accuracy .

Q. What spectroscopic techniques are suitable for characterizing the structure of Sn(OH)₄?

Methodological Answer: X-ray diffraction (XRD) confirms crystallinity and phase purity by comparing peaks to reference patterns (e.g., JCPDS database). Fourier-transform infrared (FTIR) spectroscopy identifies O-H stretching (~3200–3600 cm⁻¹) and Sn-O bonding (~500–600 cm⁻¹). For amorphous samples, Raman spectroscopy or solid-state nuclear magnetic resonance (NMR) can probe local coordination environments .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal decomposition pathways of Sn(OH)₄?

Methodological Answer: Discrepancies in decomposition temperatures (e.g., Sn(OH)₄ → SnO₂ + 2H₂O) may arise from differences in experimental conditions (e.g., heating rate, atmosphere). Use thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) under controlled O₂/N₂ atmospheres to track mass loss and evolved gases. Compare results with theoretical models (e.g., Kissinger method) to identify kinetic parameters and validate decomposition mechanisms .

Q. What factors govern the stability of Sn(OH)₄ in aqueous environments, and how do hydroxo complexes influence its reactivity?